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Clostripain

Proteomics Mass Spectrometry Protein Identification

Clostripain (EC 3.4.22.8, also known as Endoproteinase Arg-C) is a heterodimeric cysteine protease isolated from Clostridium histolyticum. It is composed of two polypeptide chains with molecular masses of 41.7 kDa and 15.4 kDa and exhibits highly restricted substrate specificity for Arg-Xaa peptide bonds, cleaving at the carboxyl side of arginine residues.

Molecular Formula C192H456O6
Molecular Weight 2862 g/mol
CAS No. 69898-00-6
Cat. No. B15569753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClostripain
CAS69898-00-6
Molecular FormulaC192H456O6
Molecular Weight2862 g/mol
Structural Identifiers
InChIInChI=1S/6C10H22O.6C10H20.24C3H8.6H2/c6*1-8(2)5-6-10(11)7-9(3)4;6*1-9(2)7-5-6-8-10(3)4;24*1-3-2;;;;;;/h6*8-11H,5-7H2,1-4H3;6*5-6,9-10H,7-8H2,1-4H3;24*3H2,1-2H3;6*1H
InChIKeySRMJIROQHUCOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Clostripain (CAS 69898-00-6): An Arginine-Specific Cysteine Protease for High-Fidelity Protein Cleavage


Clostripain (EC 3.4.22.8, also known as Endoproteinase Arg-C) is a heterodimeric cysteine protease isolated from Clostridium histolyticum. It is composed of two polypeptide chains with molecular masses of 41.7 kDa and 15.4 kDa and exhibits highly restricted substrate specificity for Arg-Xaa peptide bonds, cleaving at the carboxyl side of arginine residues . The enzyme requires a reducing environment (typically provided by dithiothreitol or cysteine) and calcium ions for optimal activity [1], with an isoelectric point of 4.8–4.9 (at 8°C) and an optimal pH of 7.4–7.8 [2]. These fundamental characteristics define its unique role as a precision tool in proteomics and peptide synthesis workflows.

Why Clostripain Cannot Be Simply Substituted with Trypsin or Other In-Class Proteases


Clostripain's unique Arg-Xaa specificity and its ability to cleave Arg-Pro bonds—a critical capability that trypsin lacks—render generic substitution scientifically invalid for experiments requiring precise arginine-directed cleavage [1]. Unlike trypsin, which cleaves at both lysine and arginine residues, Clostripain preserves lysine bonds intact, thereby generating a complementary peptide map that enhances proteome coverage [2]. Furthermore, the enzyme's distinct catalytic mechanism as a cysteine protease (versus trypsin's serine protease) and its requirement for calcium ions and reducing conditions demand specific activation and inhibition strategies, meaning assay conditions optimized for alternatives cannot be directly transferred. The quantitative evidence below substantiates why selecting Clostripain over its analogs is a non-negotiable decision for workflows requiring high-fidelity arginine-specific proteolysis.

Quantitative Evidence Guide: How Clostripain Differentiates from Alternative Proteases


Proteome Coverage: Clostripain Delivers a 13.4% Increase in Protein Identifications Versus Trypsin

In a parallel proteomics experiment using yeast extract, Clostripain (Arg-C) digestion resulted in the identification of 138 new proteins not detected in the trypsin digest, corresponding to a 13.4% increase in overall protein identifications [1]. Additionally, Clostripain generated 2,653 additional peptides, providing a 37.4% increase in peptide coverage [1]. This differential coverage stems from Clostripain's exclusive arginine cleavage site, which generates complementary peptide fragments to those produced by trypsin's dual Lys/Arg specificity.

Proteomics Mass Spectrometry Protein Identification

Arg-Pro Cleavage: Clostripain Efficiently Hydrolyzes Arg-Pro Bonds, a Critical Liability of Trypsin

Clostripain demonstrates robust cleavage at arginine residues followed by proline (Arg-Pro bonds), a sequence motif that trypsin fails to hydrolyze efficiently [1]. This differential capability is quantitatively significant because approximately one in every twenty arginine residues in proteins is followed by proline (∼5% frequency) [1]. The inability of trypsin to cleave Arg-Pro bonds creates systematic gaps in peptide maps that Clostripain uniquely fills.

Protein Sequencing Peptide Mapping Post-Translational Modifications

Substrate Specificity: Clostripain Preserves Lysine Bonds, Enabling Orthogonal Cleavage Relative to Trypsin and Lys-C

Clostripain exhibits strict selectivity for arginine residues, cleaving exclusively at the carboxyl side of arginine, whereas trypsin cleaves at both lysine and arginine residues [1]. Endoproteinase Lys-C, by comparison, cleaves solely at lysine residues . This orthogonal specificity means that Clostripain leaves all lysine bonds intact, generating a peptide map that is strictly complementary to Lys-C digestion and distinct from the overlapping coverage provided by trypsin.

Enzymology Peptide Mapping Complementary Digestion

Specific Activity: Clostripain Exhibits ≥50 U/mg Against BAEE, Surpassing Sigma's Standard ≥20 U/mg Grade

Commercial Clostripain preparations demonstrate specific activities of ≥50 U/mg dry weight when assayed against ethyl N-benzoyl-L-arginate at 25°C, pH 7.6 in the presence of dithiothreitol . In contrast, certain general-purpose grades are specified at ≥20 units/mg solid . This 2.5-fold difference in specific activity has direct implications for experimental design, as higher activity grades enable reduced enzyme-to-substrate ratios and more cost-effective large-scale digestions. Furthermore, affinity chromatography-purified Clostripain can achieve specific activities more than twofold higher than literature-reported values for conventionally purified enzyme [1].

Enzyme Activity Quality Control Procurement Specifications

Clostripain-like Protease (Clp) Shows 2.3-Fold Higher Caseinolytic Activity than Native Clostripain (Clo)

A homologous clostripain-like protease (Clp) purified from recombinant Clostridium perfringens exhibited 2.3-fold higher caseinolytic activity than native Clostripain (Clo) from C. histolyticum [1]. This difference is attributed to altered substrate specificity, as Clp degrades Bz-dl-lysine pNA more efficiently than Clo, suggesting a broader substrate recognition profile. Additionally, Clp increased vascular permeability in murine intradermal injection models, a property not observed with Clo [1]. This evidence demonstrates that not all arginine-specific proteases are functionally equivalent, and even close homologues exhibit quantifiable differences in activity and biological effect.

Recombinant Enzymes Comparative Enzymology Pathogenesis Research

Optimal pH Range: Clostripain Operates at pH 7.4–7.8, Distinct from Papain's pH 6.0–7.0 Optimum

Clostripain exhibits maximal activity against α-benzoyl-arginine ethyl ester at pH 7.4–7.8 [1], whereas the broadly specific cysteine protease papain displays optimal activity at pH 6.0–7.0 . This differential pH optimum reflects fundamental differences in active site architecture between family C11 (clostripain) and family C1 (papain) cysteine proteases. Additionally, Clostripain demonstrates a temperature optimum of 37°C [2], aligning with typical mammalian cell culture conditions.

Enzyme Kinetics Reaction Optimization Biocatalysis

Optimal Application Scenarios for Clostripain Based on Differential Evidence


Bottom-Up Proteomics: Enhancing Coverage Through Complementary Digestion

Based on the 13.4% increase in protein identifications and 37.4% increase in peptide identifications compared to trypsin alone [1], Clostripain is optimally deployed as a complementary protease in multi-enzyme proteomics workflows. Specifically, performing parallel digestions with Clostripain and trypsin maximizes proteome coverage and enables the detection of low-abundance proteins that evade trypsin cleavage. This approach is particularly valuable in discovery proteomics, biomarker identification, and comprehensive protein characterization studies.

Histone PTM Analysis and Epigenetics Research

Clostripain's unique ability to cleave Arg-Pro bonds—a liability of trypsin—makes it indispensable for histone analysis [1]. Histones are heavily modified by acetylation and methylation at lysine and arginine residues, and these modifications often prevent trypsin digestion. Clostripain successfully digests modified histone H4, enabling the identification of mono-, dimethylated, and acetylated residues that trypsin misses [1]. This application directly supports epigenetics research, chromatin biology, and PTM mapping.

Peptide Synthesis: Biocatalytic Production of Arg-Pro-Containing Pharmaceuticals

Clostripain has been investigated as a catalyst for the condensation of pharmacologically important peptides containing Arg-Pro bonds [1]. Its specificity for Arg-Xaa bonds and compatibility with organic co-solvents (as demonstrated in peptide isostere synthesis studies) [2] position it as a valuable biocatalyst for manufacturing peptide therapeutics. This application leverages Clostripain's transpeptidase activity under conditions distinct from typical proteolytic digestion.

Protein Sequencing and Limited Proteolysis

Clostripain's highly restricted Arg-Xaa specificity has been exploited for protein sequencing purposes and limited proteolysis of DNA polymerases [1]. Its ability to cleave exclusively at arginine residues generates predictable peptide fragments that facilitate sequence determination and domain mapping. This application is supported by the enzyme's unit definition (hydrolyzes 1 μmol BAEE/min at 25°C, pH 7.6) [2], which enables precise control over digestion kinetics.

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